

Application Note: High-Resolution Mass Spectrometry of 6-(Benzothiophen-2-yl)-1Hindole

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Compound of Interest		
Compound Name:	6-(Benzothiophen-2-YL)-1H-indole	
Cat. No.:	B1629642	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of **6-(Benzothiophen-2-yl)-1H-indole** using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). **6-(Benzothiophen-2-yl)-1H-indole** is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of indole and benzothiophene scaffolds in pharmacologically active molecules. This application note outlines the chemical properties of the target molecule, a comprehensive experimental protocol for its detection and characterization, and expected data, including theoretical fragmentation patterns. The provided methodologies are intended to guide researchers in developing robust analytical techniques for the identification and quantification of this compound and its analogues.

Introduction

6-(Benzothiophen-2-yl)-1H-indole possesses a molecular formula of C₁₆H₁₁NS and a monoisotopic mass of 249.0612 Da.[1][2][3] The structure, combining both an indole and a benzothiophene moiety, presents a unique analytical challenge and opportunity. High-Resolution Mass Spectrometry offers the necessary sensitivity and mass accuracy to unambiguously identify and quantify this molecule in complex matrices, which is critical for metabolism, pharmacokinetic, and toxicology studies in drug development. The methodologies



described herein are based on established principles for the analysis of small indole and benzothiophene-containing organic molecules.[4][5][6][7]

Chemical Properties

Property	Value	Reference
Molecular Formula	C16H11NS	[2][3]
Molecular Weight	249.33 g/mol	[1][2]
Monoisotopic Mass	249.0612 Da	Calculated
CAS Number	885273-41-6	[1][8]

Experimental Protocols Sample Preparation

A stock solution of **6-(Benzothiophen-2-yl)-1H-indole** should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards for calibration curves can be prepared by serial dilution of the stock solution. For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction protocol is recommended to minimize matrix effects.

Protein Precipitation Protocol:

- To 100 μ L of the sample (e.g., plasma), add 300 μ L of ice-cold acetonitrile containing an appropriate internal standard.
- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-HRMS analysis.

Liquid Chromatography

The chromatographic separation can be achieved using a reversed-phase C18 column.[4][5][7] A gradient elution is recommended to ensure good peak shape and separation from potential



impurities or metabolites.

Parameter	Recommended Condition	
Column	C18, 2.1 x 100 mm, 1.8 µm	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	5% B to 95% B over 10 minutes	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	

High-Resolution Mass Spectrometry

The analysis should be performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, capable of high mass accuracy and tandem MS (MS/MS) fragmentation.[9][10][11]

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
MS1 Scan Range	m/z 50 - 500
MS/MS Fragmentation	Collision-Induced Dissociation (CID)
Collision Energy	Ramped (e.g., 10-40 eV)

Data Presentation



Predicted HRMS Data

lon	Formula	Calculated m/z	Mass Accuracy (ppm)
[M+H] ⁺	C16H12NS+	250.0685	< 5
[M+Na]+	C16H11NSNa+	272.0504	< 5

Theoretical Fragmentation Pattern

The fragmentation of the protonated molecule ([M+H]+) is predicted to occur through several pathways, primarily involving the cleavage of the bond linking the indole and benzothiophene rings, as well as fragmentation within the individual ring systems.[12][13][14][15]

Precursor Ion (m/z)	Proposed Fragment Ion	Formula	Calculated m/z
250.0685	[C ₈ H ₆ S] ⁺	C ₈ H ₆ S	134.0185
250.0685	[C8H6N]+	C ₈ H ₆ N	116.0491
250.0685	[C15H10S]+	C15H10S	222.0525
250.0685	[C14H8NS]+	C14H8NS	222.0399

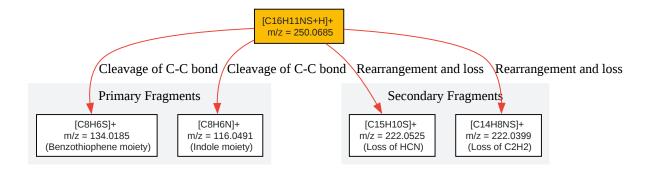
Visualizations



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Caption: Experimental workflow for the analysis of 6-(Benzothiophen-2-yl)-1H-indole.



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Caption: Predicted fragmentation pathway for **6-(Benzothiophen-2-yl)-1H-indole**.

Conclusion

This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of **6-(Benzothiophen-2-yl)-1H-indole**. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers in the fields of analytical chemistry, pharmacology, and drug development. The presented methods can be adapted and optimized for various research applications, including metabolite identification, pharmacokinetic studies, and quality control of synthesized compounds. The high sensitivity and specificity of HRMS make it an invaluable tool for the detailed characterization of novel chemical entities like **6-(Benzothiophen-2-yl)-1H-indole**.

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Methodological & Application





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